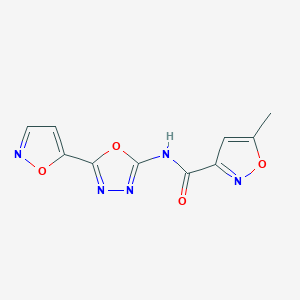

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

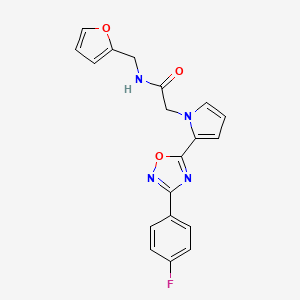

説明

The compound “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide” belongs to the class of isoxazoles, which are organic compounds containing a five-membered aromatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Isoxazoles are commonly found in many commercially available drugs .

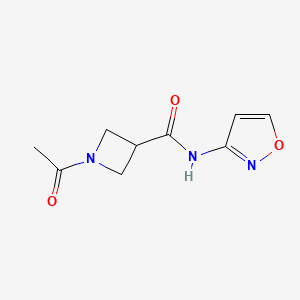

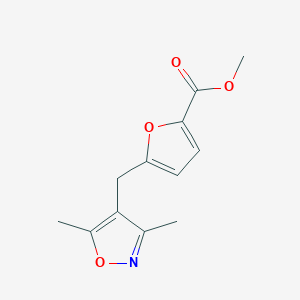

Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions .科学的研究の応用

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

A study by Pasunooti et al. (2015) explored the use of 5-methylisoxazole-3-carboxamide (MICA) in palladium-catalyzed C(sp(3))-H bond activation. MICA was shown to direct the activation of inert γ-C(sp(3))-H bonds in primary amine compounds, facilitating efficient arylation and alkylation of α-aminobutanoic acid derivatives to produce various γ-substituted non-natural amino acids. This process allows for the selective modification of amino acids, a key aspect in drug development and biochemical research (Pasunooti et al., 2015).

Synthesis of Isoxazole Carboxamides and Derivatives

Martins et al. (2002) reported the synthesis of various 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis process is significant for the creation of compounds with potential pharmacological activities, as it allows for the creation of diverse molecular structures that can be used in drug discovery and chemical research (Martins et al., 2002).

Solid-Phase Synthesis of Diheterocyclic Compounds

In research by Quan and Kurth (2004), a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds was prepared. The strategy involved solid-phase synthesis, which is a critical methodology in combinatorial chemistry, often used for rapid synthesis of large libraries of compounds in pharmaceutical research (Quan & Kurth, 2004).

Comparative Analysis of Oxadiazole Isomers

Boström et al. (2012) presented a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs, which are frequently used motifs in druglike molecules. The study highlighted significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers. This comparative analysis is crucial for understanding the structural and functional implications of these isomers in medicinal chemistry (Boström et al., 2012).

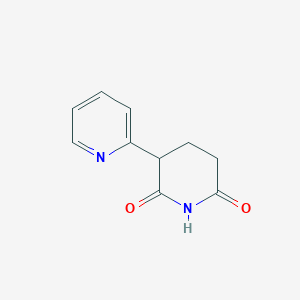

Synthesis and Antidiabetic Screening of Dihydropyrimidine Derivatives

Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for their antidiabetic activity, demonstrating the potential use of isoxazole and oxadiazole derivatives in the development of new antidiabetic drugs (Lalpara et al., 2021).

Novel One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives

Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a one-pot, four-component condensation reaction. This synthesis approach is notable for its simplicity and high yield, making it a valuable technique in organic and medicinal chemistry (Ramazani & Rezaei, 2010).

作用機序

Target of Action

Compounds with similar structures, such as isoxazole derivatives, have been reported to exhibit a wide range of biological activities . They have shown potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activities . Isoxazole derivatives have been found to bind to various enzymes and receptors via numerous non-covalent interactions , which could potentially alter the function of these targets and result in therapeutic effects.

Biochemical Pathways

Isoxazole derivatives have been found to inhibit the expression levels of oncogenes, block cell cycle progression, and induce cell apoptosis . These actions suggest that the compound may influence pathways related to cell growth and survival.

Result of Action

Similar compounds have been found to exhibit anti-proliferative activity against certain cell lines . They have also been found to inhibit the expression of oncogenes, block cell cycle progression, and induce cell apoptosis .

Safety and Hazards

The safety and hazards associated with “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide” would depend on its specific structure and properties. General safety measures for handling isoxazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

Isoxazoles are of significant interest in the field of drug discovery due to their wide range of biological activities. Future research may focus on developing new synthetic strategies for isoxazoles, designing new isoxazole derivatives with improved properties, and exploring their potential applications in various fields .

特性

IUPAC Name |

5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALFHQCTQMWDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)

![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)

![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)

![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)